![molecular formula C10H15NO2S B7588085 2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid, also known as ETAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting properties, such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use as a sensor for the detection of heavy metals in water.
Wirkmechanismus
The exact mechanism of action of 2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and prostaglandins, which are molecules that play a key role in the inflammatory response. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under a variety of conditions. This compound is also relatively non-toxic, with no reported adverse effects in animal studies. However, this compound has some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the use of this compound as a building block for the synthesis of novel drugs with improved anti-inflammatory and antioxidant properties. Another area of interest is the use of this compound in materials science. Researchers are exploring the use of this compound as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. Finally, researchers are exploring the use of this compound in environmental science. Researchers are investigating the use of this compound as a sensor for the detection of heavy metals in water, which could have important implications for environmental monitoring and remediation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its potential applications in medicinal chemistry, materials science, and environmental science. This compound has a number of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. This compound has several advantages for use in lab experiments, but also has some limitations. Finally, there are several future directions for research on this compound, including the development of new drugs, the use of this compound in materials science, and the use of this compound in environmental science.
Synthesemethoden
2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of ethylbromoacetate with thiophen-2-ylmethanamine, followed by a reduction with sodium borohydride. The resulting product is then reacted with chloroacetic acid to obtain this compound.
Eigenschaften
IUPAC Name |
2-[ethyl(thiophen-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11(8(2)10(12)13)7-9-5-4-6-14-9/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFHZIGSAERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CS1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

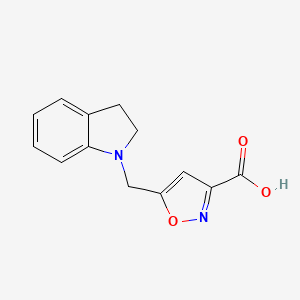
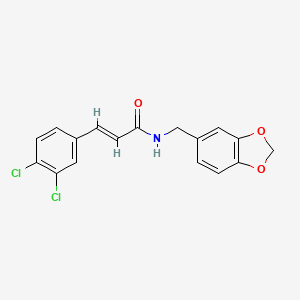
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
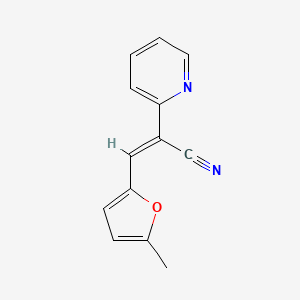
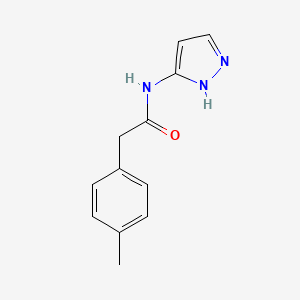
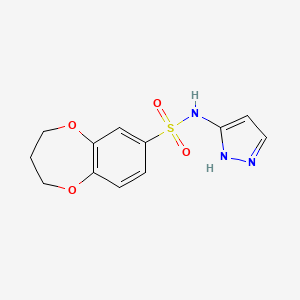
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
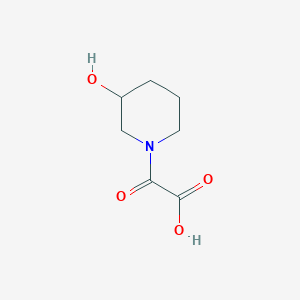
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)